2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide
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Overview
Description
2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a complex organic compound that features a quinoline core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the amine group with 3,5-dimethylphenyl acetic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline core can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents or nucleophiles like sodium methoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[6-(diethylsulfamoyl)-4-methyl-2-quinolinyl]sulfanyl}-N-(2-fluorophenyl)acetamide
- 2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
Uniqueness
What sets 2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfanyl and sulfonamide groups, along with the quinoline core, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C24H29N3O3S2 |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
2-[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C24H29N3O3S2/c1-6-27(7-2)32(29,30)20-8-9-22-21(14-20)18(5)13-24(26-22)31-15-23(28)25-19-11-16(3)10-17(4)12-19/h8-14H,6-7,15H2,1-5H3,(H,25,28) |
InChI Key |
WGRLMJURZKTIAG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(C=C2C)SCC(=O)NC3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
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